![molecular formula C10H16N4 B2506535 4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole CAS No. 1820575-98-1](/img/structure/B2506535.png)
4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
The compound "4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have garnered interest due to their potential pharmacological activities and their utility in various chemical reactions. The structure of this compound suggests that it may possess interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of azides with alkynes or other suitable precursors. In the case of 1,2,3-triazole derivatives, the addition-cyclization reaction of sodium azide to diynes can be employed to obtain polyfunctionalized triazolyl 1,3-diketones, which can then be cyclodehydrated to yield pyrrolo[1,2-c][1,2,3]triazoles . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be quite diverse, with the possibility of various substituents influencing the overall shape and electronic distribution of the molecule. For instance, the molecule of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring orthogonal to the cyclopropyl ring, indicating considerable delocalization of π-electron density within the triazole ring . This structural feature could be relevant to the electronic properties of "this compound" as well.
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, the synthesis of 3-mercapto-4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H) derivatives involves the Paal-Knorre pyrrole condensation, which could be indicative of the reactivity of the triazole moiety in the presence of aminocompounds . Additionally, the Rh(II)-catalyzed denitrogenative transannulation of 1H-1,2,3-triazoles with diazo esters to form 4-pyrrolin-2-ones suggests that triazoles can undergo ring expansion or contraction under certain catalytic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the presence of a cyclopropyl group in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole contributes to the molecule's crystalline properties, as it crystallizes in the orthorhombic space group . The supramolecular interactions, such as hydrogen bonding, also play a significant role in the solid-state assembly of these compounds. The electronic properties, such as π-electron delocalization within the triazole ring, are crucial for understanding the reactivity and potential biological activity of these molecules.
Scientific Research Applications
Crystal Structures and Electron Density
- Crystal Structure Analysis : The compound shows non-planar molecular structures with considerable delocalization of π-electron density within the triazole ring. Such properties are critical for understanding the compound's chemical reactivity and interactions (Boechat et al., 2016).
Role in Synthesis of Novel Compounds
- Synthesis of Novel Derivatives : The 1,2,4-triazole core motif plays a vital role in clinical drugs. The synthesis processes of various derivatives of this compound, such as trans N-Substituted Pyrrolidine Derivatives, are fundamental in pharmaceutical research (Prasad et al., 2021).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Some derivatives of 1,2,4-triazoles, which include modifications of the core structure, demonstrate significant antimicrobial activities. This indicates potential applications in developing new antimicrobial substances (Karpun & Polishchuk, 2021).
Potential in Antitumor Research
- Antitumor Substances Synthesis : Derivatives of 1,2,4-triazoles have been explored for their potential as antitumor substances. This research involves synthesizing new compounds and evaluating their effectiveness against various cancer cell lines (Saidov et al., 2014).
Application in Cluster Assembly
- Photoluminescent Cluster Assembly : The molecule is used in the assembly of photoluminescent clusters, a process important in materials science for developing new luminescent materials (Bai et al., 2015).
Influence on Molecular Docking
- Molecular Docking Studies : Derivatives of 1,2,4-triazole are used in molecular docking studies to evaluate their potential influence on various biological targets, such as kinases and enzymes, which is essential in drug discovery (Hotsulia, 2019).
Future Directions
Triazoles and their derivatives have significant biological properties and a broad range of therapeutic applications. They are also important in organocatalysis, agrochemicals, and materials science . Therefore, the future research directions for “4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole” could involve exploring its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It is known that triazole derivatives actively contribute to binding to the active site of enzymes .
Mode of Action
It is known that 1h-1,2,3-triazole effectively promotes proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure with triazoles, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 19226 , which could influence its pharmacokinetic properties.
Result of Action
It is known that one of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with ic50 values in the nanomolar range .
Action Environment
It is known that the rotation of the cyclopropyl group is hindered about the attached triazole ring in dmso solution , suggesting that the compound’s action could be influenced by the solvent environment.
properties
IUPAC Name |
4-cyclopropyl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8/h7-9,11H,1-6H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMRNUACEKAMLI-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=C(N=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CN2C=C(N=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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